1-Cyclohexyl-1H-pyrazole-3-carboxylic acid is a compound that belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound has the molecular formula and a molecular weight of 208.26 g/mol. It is recognized for its potential in various scientific research areas, particularly in pharmacology.
This compound can be sourced from chemical databases such as PubChem, where it is cataloged under the CAS number 1432682-14-8. Pyrazoles, including 1-cyclohexyl-1H-pyrazole-3-carboxylic acid, are classified as heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. They are often utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals due to their ability to modulate biological pathways.
The synthesis of 1-cyclohexyl-1H-pyrazole-3-carboxylic acid can be achieved through various methods, primarily involving cyclocondensation reactions. One notable approach includes the reaction of cyclohexyl hydrazine with suitable carbonyl compounds under acidic or basic conditions to form the pyrazole ring.
A common synthetic route involves:
The molecular structure of 1-cyclohexyl-1H-pyrazole-3-carboxylic acid features a cyclohexyl group attached to the pyrazole ring at position 1 and a carboxylic acid functional group at position 3. The structure can be represented by its canonical SMILES notation: CC1=CC(=NN1C2CCCCC2)C(=O)O
.
1-Cyclohexyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions typical of carboxylic acids and pyrazoles:
The mechanism of action for compounds like 1-cyclohexyl-1H-pyrazole-3-carboxylic acid often involves interaction with specific biological targets such as enzymes or receptors. Pyrazole derivatives are known to exhibit anti-inflammatory, analgesic, and antipyretic activities through modulation of pathways like cyclooxygenase inhibition.
Research indicates that pyrazoles can influence signaling pathways by acting as inhibitors or activators of key enzymes involved in inflammation and pain response. This mechanism is supported by various pharmacological studies demonstrating their efficacy in animal models.
1-Cyclohexyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: